4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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Overview
Description
4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications
Thiosemicarbazide Derivatives Synthesis
Thiosemicarbazide derivatives, serving as precursors for the synthesis of various heterocyclic compounds including imidazole and oxadiazole, have been studied for their antimicrobial activities. This indicates a methodological approach in synthesizing compounds with potential biological activities, which could be relevant for the compound (Elmagd et al., 2017).
Corrosion Inhibition
Benzimidazole bearing 1, 3, 4-oxadiazoles have been evaluated for their ability to inhibit corrosion in mild steel, indicating their potential application in material science and engineering (Ammal et al., 2018).
Anticancer Agents
Benzimidazoles bearing an oxadiazole nucleus have shown significant in vitro anticancer activity. This suggests that structurally related compounds, such as the one of interest, might also hold potential as therapeutic agents against cancer (Rashid et al., 2012).
Anti-fibrotic Drug Potential
Research on similar compounds, specifically ALK5 inhibitors, indicates potential applications in suppressing renal and hepatic fibrosis, demonstrating the therapeutic potential in fibrotic diseases. This example provides insight into the pharmacokinetics and bioavailability of such compounds, which could be relevant for drug development involving the compound of interest (Kim et al., 2008).
Synthesis and Characterization
Novel oxadiazole derivatives have been synthesized and characterized, indicating the compound's relevance in synthetic chemistry and material science. Such studies contribute to understanding the physical and chemical properties that could be extrapolated to the compound (Vishwanathan & Gurupadayya, 2014).
Mechanism of Action
Imidazole and its Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Environmental Factors
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These can include factors like pH, temperature, presence of other compounds, and specific conditions within the body. For example, the highly polar nature of imidazole makes it soluble in water and other polar solvents , which could influence its distribution and excretion.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-19(16-3-1-14(2-4-16)12-24-8-7-20-13-24)21-11-17-22-18(23-26-17)15-5-9-27-10-6-15/h1-4,7-8,13,15H,5-6,9-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDHTGCJNBVESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.